N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-22-14-9-11(18(20)21)6-7-12(14)17-16(19)15-8-10-4-2-3-5-13(10)23-15/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUNACZWUGFSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-methoxy-4-nitroaniline, under suitable conditions.
Final Coupling Reaction: The final step involves coupling the benzofuran carboxamide intermediate with the 2-methoxy-4-nitrophenyl group using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran carboxamides.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of novel benzofuran derivatives with potential biological activities.
Catalysis: Employed in catalytic studies to explore new reaction mechanisms and pathways.
Biology and Medicine:
Anti-inflammatory Agents: Investigated for its potential anti-inflammatory properties due to the presence of the nitrophenyl group.
Enzyme Inhibition: Studied as a potential inhibitor of enzymes such as monoamine oxidases (MAO), which are involved in neurotransmitter metabolism.
Industry:
Pharmaceuticals: Potential use in the development of new pharmaceutical agents with improved efficacy and safety profiles.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby modulating the levels of neurotransmitters. The presence of the nitrophenyl group can also contribute to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physicochemical and Reactivity Insights
- Electron Effects: The nitro group in the target compound reduces electron density on the benzofuran ring, favoring electrophilic substitution at meta/para positions. In contrast, the amino group in increases electron density, directing reactions to ortho/para positions. The formyl group in introduces resonance effects, enhancing reactivity toward nucleophiles (e.g., hydrazine or amines).
- Solubility and Polarity: The nitro group’s hydrophobicity may reduce aqueous solubility in the target compound. The amino group in increases polarity, likely improving solubility in polar solvents. The carbamoyl group in adds hydrogen-bonding capacity, enhancing solubility in protic media.
Biological Activity
N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety attached to a nitrophenyl group, which is known to influence its reactivity and biological interactions. The presence of the methoxy and nitro groups enhances its potential for various pharmacological applications.
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of neurotransmitter levels. The nitrophenyl group plays a critical role in anti-inflammatory activities by inhibiting pro-inflammatory cytokines, while the benzofuran structure contributes to its interaction with various molecular targets .
1. Enzyme Inhibition
Research indicates that this compound has shown promising urease inhibitory potential. In vitro studies have highlighted its ability to inhibit urease activity, with IC50 values ranging from 1.2 µM to 23.50 µM when compared to standard drugs like thiourea .
2. Antimicrobial Activity
Various derivatives of benzofuran carboxamides, including this compound, have demonstrated antimicrobial properties. These compounds have been tested against several bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .
3. Antiviral Properties
The compound's structural analogs have been explored for their antiviral activities, particularly against hepatitis C virus (HCV) NS5B polymerase. Some derivatives exhibited over 95% inhibition in vitro, suggesting that modifications in the benzofuran structure could enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications:
| Compound | Substituent | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 1 | 4-Chloro | 1.2 | Excellent urease inhibitor |
| Compound 2 | 4-Fluoro | 21.40 | Moderate urease inhibition |
| Compound 3 | Hydroxyl group | Variable | Enhanced solubility and activity |
| Compound 4 | Nitro group | Variable | Influences reactivity and receptor binding |
Case Study 1: Urease Inhibition
In a study evaluating various benzofuran derivatives, this compound was found to be among the most potent urease inhibitors, demonstrating the importance of substituent positioning on the phenyl ring for enhancing inhibitory activity .
Case Study 2: Antimicrobial Testing
A series of tests conducted on benzofuran derivatives revealed that those with electron-withdrawing groups like nitro or halogens exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. The tested MIC values ranged from 3.125 to over 100 mg/mL, indicating significant potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : A multi-step synthesis is typically employed, starting with the preparation of the benzofuran core. For example, furan-2-carbonyl chloride can react with substituted nitroanilines under reflux in acetonitrile (3–4 hours, 80–100°C) . Critical parameters include solvent choice (polar aprotic solvents enhance coupling efficiency), stoichiometric control of reagents, and purification via column chromatography or recrystallization. Optimizing temperature and reaction time minimizes side products like unreacted nitroaniline or over-oxidized derivatives .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy at C2, nitro at C4) and amide bond formation .
- X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds between the nitro group and amide oxygen) and planarity of the benzofuran-nitrophenyl system .
- Mass spectrometry (ESI or MALDI) to verify molecular weight and detect impurities (e.g., unreacted intermediates) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Avoid ignition sources (sparks, open flames) due to nitro group instability .
- Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation/contact.
- Store in airtight containers at 4°C, away from reducing agents to prevent unintended nitro reduction .
Advanced Research Questions
Q. How do crystallographic data (e.g., SHELX-refined structures) inform electronic structure analysis and reactivity predictions?
- Methodology : SHELX-refined X-ray data reveal bond lengths (e.g., C=O: 1.21 Å, C-N: 1.34 Å) and dihedral angles (e.g., 9.7° between benzofuran and nitrophenyl rings), which correlate with conjugation effects and electron-withdrawing capacity . Computational tools (DFT, molecular docking) can predict sites for electrophilic substitution (e.g., nitro group meta to methoxy) or hydrogen-bonding interactions with biological targets .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Approach :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v).
- SAR analysis : Compare analogs (e.g., replacing methoxy with ethoxy) to isolate structural determinants of activity .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Strategy :
- Modify substituents : Replace the nitro group with sulfonamide to alter electron density and binding affinity .
- Introduce bioisosteres : Substitute benzofuran with indole to evaluate π-stacking interactions in enzyme active sites .
- Probe steric effects : Attach bulky groups (e.g., tert-butyl) to the methoxy position to assess steric hindrance on target binding .
Q. What mechanistic insights explain synergistic effects observed with co-administered compounds (e.g., aldicarb)?
- Hypothesis : The benzofuran carboxamide may inhibit acetylcholinesterase (AChE) via π-π stacking with aromatic residues (e.g., Trp86), while aldicarb (a carbamate) acts as a cholinesterase inhibitor. Synergy arises from dual inhibition of AChE and nicotinic receptors, validated via electrophysiology (patch-clamp) and enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
